molecular formula C16H13BrN2O3 B4243054 3-(3-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

3-(3-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B4243054
M. Wt: 361.19 g/mol
InChI Key: PASRCNDYFJZSJZ-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features two aromatic rings: a 3-bromophenyl group and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-bromobenzohydrazide with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired oxadiazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Catalysts like palladium(II) acetate and ligands such as triphenylphosphine are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the oxadiazole ring.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

3-(3-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and organic electronics.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes. The exact molecular targets and pathways can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
  • 3-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
  • 3-(3-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Uniqueness

3-(3-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is unique due to the specific substitution pattern on its aromatic rings. The presence of both bromine and methoxy groups imparts distinct electronic and steric properties, influencing its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c1-20-13-7-6-11(9-14(13)21-2)16-18-15(19-22-16)10-4-3-5-12(17)8-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASRCNDYFJZSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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